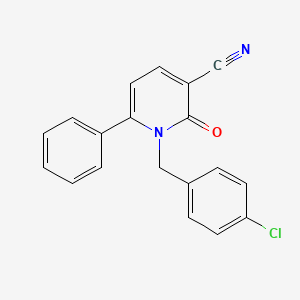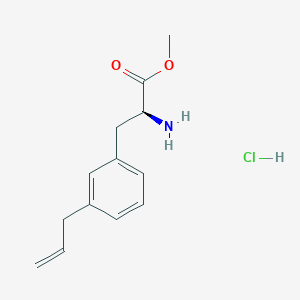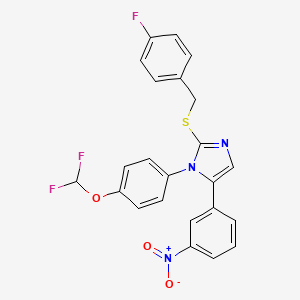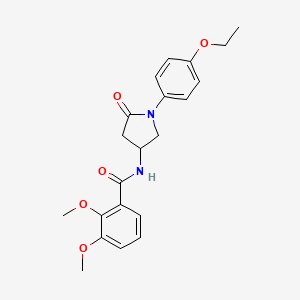![molecular formula C15H12FN5OS B2559082 5-Fluoro-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)pyridine-3-carboxamide CAS No. 2380146-00-7](/img/structure/B2559082.png)
5-Fluoro-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)pyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Fluoro-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)pyridine-3-carboxamide, also known as TH-302, is a hypoxia-activated prodrug that has been developed for anticancer therapy. This molecule has been shown to selectively target hypoxic regions within tumors, which are commonly resistant to conventional therapies.
Mecanismo De Acción
The mechanism of action of 5-Fluoro-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)pyridine-3-carboxamide involves the selective activation of the prodrug by the hypoxic environment within the tumor. This activation leads to the release of Br-IPM, which is a potent cytotoxic agent that induces DNA cross-linking and ultimately cell death. The hypoxic environment within the tumor is created by the inadequate blood supply and oxygenation, which is a common feature of solid tumors.
Biochemical and Physiological Effects:
This compound has been shown to induce DNA cross-linking and ultimately cell death in hypoxic tumor cells. The molecule has also been shown to inhibit tumor growth and metastasis in various preclinical models of cancer. This compound has been well-tolerated in clinical trials and has shown promising results in combination with other anticancer therapies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 5-Fluoro-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)pyridine-3-carboxamide is its selective targeting of hypoxic regions within tumors, which are commonly resistant to conventional therapies. This makes this compound a promising candidate for combination therapy with other anticancer agents. However, the hypoxia-activated prodrug nature of this compound also poses a limitation for lab experiments, as the hypoxic environment must be accurately reproduced in vitro for accurate testing.
Direcciones Futuras
There are several future directions for the development of 5-Fluoro-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)pyridine-3-carboxamide. One direction is the optimization of the prodrug for increased efficacy and selectivity. Another direction is the identification of biomarkers for patient selection and monitoring of treatment response. Additionally, the combination of this compound with other anticancer agents for improved efficacy is an area of active research. Finally, the development of imaging agents for the detection of hypoxic regions within tumors could aid in the clinical application of this compound.
Métodos De Síntesis
The synthesis of 5-Fluoro-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)pyridine-3-carboxamide involves a multi-step process that starts with the reaction of 4-chloro-3-nitropyridine with 2-thiophenecarboxaldehyde to form 4-chloro-3-(2-thienyl)pyridine-2-carbaldehyde. This intermediate is then reacted with 4-aminopyridine to form 4-(2-thienyl)-3-pyridinylamine, which is further reacted with 3-azetidinone to form 5-(2-thienyl)-3-pyridinylazetidin-3-one. Finally, the prodrug is obtained by reacting 5-(2-thienyl)-3-pyridinylazetidin-3-one with 5-fluoro-2-nitrobenzoic acid.
Aplicaciones Científicas De Investigación
5-Fluoro-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)pyridine-3-carboxamide has been extensively studied in preclinical and clinical trials for its anticancer activity. The molecule has been shown to selectively target hypoxic regions within tumors, which are commonly resistant to conventional therapies. This selective targeting is achieved through the activation of the prodrug by the hypoxic environment within the tumor, which leads to the release of the cytotoxic agent, bromo-isophosphoramide mustard (Br-IPM). This compound has shown promising results in various preclinical models of cancer, including breast, lung, pancreatic, and prostate cancer.
Propiedades
IUPAC Name |
5-fluoro-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FN5OS/c16-10-3-9(4-17-5-10)15(22)20-11-6-21(7-11)14-13-12(1-2-23-13)18-8-19-14/h1-5,8,11H,6-7H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJZVCOHHULOHTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=NC3=C2SC=C3)NC(=O)C4=CC(=CN=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2-([1,1'-biphenyl]-4-yl)acetamido)-N-(2-methoxyphenyl)benzofuran-2-carboxamide](/img/structure/B2558999.png)

![(E)-3-(dimethylamino)-2-[5-[(Z)-N-methoxy-C-methylcarbonimidoyl]thiophen-2-yl]prop-2-enenitrile](/img/structure/B2559001.png)
![3-[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl-1-(3,5-dimethylphenyl)pyrazin-2-one](/img/structure/B2559002.png)





![(Z)-3-(furan-2-ylmethyl)-5-((2-((2-morpholinoethyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2559013.png)

![2-{(E)-[(2,5-difluorophenyl)imino]methyl}-6-methoxyphenol](/img/structure/B2559017.png)

![4-[[1-(2-Methoxy-5-methylphenyl)sulfonylpiperidin-3-yl]methoxy]-2-methylpyridine](/img/structure/B2559020.png)